N-ethylguanidine hydrochloride
Overview
Description
N-ethylguanidine hydrochloride is an organic compound with the chemical formula C3H10ClN3. It is a derivative of guanidine, where an ethyl group is attached to the nitrogen atom. This compound is typically found as a white crystalline solid and is highly soluble in water. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .
Mechanism of Action
Target of Action
N-Ethylguanidine hydrochloride is an ethylated guanidine compound . Guanidines are compounds containing a guanidine moiety, with the general structure (R1R2N)(R3R4N)C=N-R5 . .
Action Environment
Like many chemical compounds, factors such as temperature, ph, and the presence of other chemicals could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylguanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanamide, followed by hydrolysis and subsequent reaction with hydrochloric acid to yield the desired product. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as ethylamine and cyanamide, are fed into the reactor, where they undergo a series of reactions under controlled conditions. The product is then purified through crystallization and filtration to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-ethylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines.
Scientific Research Applications
N-ethylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the esterification of fatty acids.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Comparison with Similar Compounds
- Methylguanidine hydrochloride
- Hydroxyguanidine sulfate
- N-Benzylguanidine hydrochloride
- Phenylguanidine carbonate
Comparison: N-ethylguanidine hydrochloride is unique due to the presence of the ethyl group, which imparts distinct chemical properties compared to its analogs. For instance, methylguanidine hydrochloride has a methyl group instead of an ethyl group, leading to differences in reactivity and solubility. Hydroxyguanidine sulfate contains a hydroxyl group, which affects its hydrogen bonding capabilities. N-Benzylguanidine hydrochloride and phenylguanidine carbonate have bulkier substituents, influencing their steric interactions and overall reactivity .
Properties
IUPAC Name |
2-ethylguanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H4,4,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGVBVZXJOLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941024 | |
Record name | N-Ethylguanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19341-54-9 | |
Record name | Guanidine, N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19341-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylguanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylguanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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